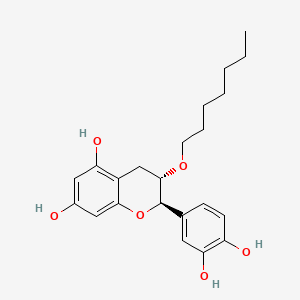
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol is a derivative of catechin, a type of flavanol commonly found in various plants, particularly in tea leaves. Catechins are known for their potent antioxidant properties and have been extensively studied for their health benefits. This compound, specifically, is a modified form where a heptyl group is attached to the catechin molecule, potentially altering its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be synthesized through a series of chemical reactions starting from catechin. The process typically involves the alkylation of catechin with a heptyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of heptyl-3-catechin may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its original catechin form.
Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve nucleophiles like amines or thiols.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Catechin and its reduced forms.
Substitution products: Various heptyl-substituted catechins depending on the nucleophile used.
Scientific Research Applications
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on flavanols.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced stability and bioavailability compared to unmodified catechin.
Mechanism of Action
The mechanism of action of heptyl-3-catechin involves its interaction with various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective effects: It chelates metal ions and prevents the formation of reactive oxygen species, protecting neurons from oxidative damage.
Comparison with Similar Compounds
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be compared with other catechin derivatives such as:
Epicatechin: Another flavanol with similar antioxidant properties but without the heptyl modification.
Epigallocatechin gallate (EGCG): A well-known catechin with potent health benefits, commonly found in green tea.
Gallocatechin: A catechin derivative with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: this compound stands out due to its heptyl group, which enhances its lipophilicity, stability, and bioavailability, making it a promising candidate for various therapeutic and industrial applications.
Properties
CAS No. |
71628-07-4 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3-heptoxy-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C22H28O6/c1-2-3-4-5-6-9-27-21-13-16-18(25)11-15(23)12-20(16)28-22(21)14-7-8-17(24)19(26)10-14/h7-8,10-12,21-26H,2-6,9,13H2,1H3/t21-,22+/m0/s1 |
InChI Key |
DFUVOFPBVOQUIM-FCHUYYIVSA-N |
SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Isomeric SMILES |
CCCCCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Key on ui other cas no. |
71628-07-4 |
Synonyms |
heptyl-3-catechin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















